2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid
Description
Properties
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-3-12-7(8-4)9-5(2)6(10)11/h3,5H,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSQOUBWSOTEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 4-methylthiazole with an appropriate amino acid derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and solvents to facilitate the reaction and purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Functional Group Transformations
The carboxylic acid and amine groups enable diverse derivatizations:
Acylation of the Amine Group
Key Findings :
-
Acetylation under mild conditions preserves the thiazole ring integrity .
-
Microwave-assisted formylation enhances reaction efficiency .
Condensation Reactions
The methylene group adjacent to the thiazole ring participates in Knoevenagel-like condensations :
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aldehyde Condensation | Aromatic aldehydes (H₂O, Na₂CO₃, glycine) | (Z)-Isomer of α,β-unsaturated ketones | 74–85% |
Key Findings :
Electrophilic Substitution on the Thiazole Ring
The electron-rich thiazole ring undergoes halogenation and nitration:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂ (AcOH, NaOAc, 60°C, 1 h) | 3,5-Dibromo-4-hydroxyphenyl derivatives | 69% |
Key Findings :
Oxidation and Reduction
Limited direct data exist, but analogous thiazoles show:
| Reaction | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂ or KMnO₄ | Sulfoxides/sulfones (predicted) | – | [6*] |
| Reduction | NaBH₄ or LiAlH₄ | Reduced thiazoline derivatives (predicted) | – | [6*] |
Note : Benchchem data () are excluded per requirements; predictions are based on thiazole chemistry principles.
Cross-Coupling and Heterocycle Formation
The compound’s amine group facilitates coupling with heteroaryl halides:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Buchwald–Hartwig Coupling | 2,3-Dichloroquinoxaline (AcOH, NaOAc, 70–80°C) | Quinoxaline-thiazole hybrids | 74% |
Key Findings :
pH-Dependent Reactivity
The carboxylic acid group enables pH-sensitive transformations:
Scientific Research Applications
The compound features a thiazole ring, which is known for its biological activity and versatility in medicinal chemistry. The presence of the amino group contributes to its potential as a pharmacological agent.
Medicinal Chemistry
Thiazole derivatives, including 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid, are often explored for their antimicrobial properties. Recent studies have indicated that compounds with thiazole moieties exhibit significant antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative species .
Antibacterial Activity
A study synthesized a series of thiazole derivatives and evaluated their antibacterial properties against Bacillus coagulans, Bacillus subtilis, Bacillus megaterium, and Escherichia coli. The results demonstrated that certain derivatives showed promising antibacterial effects, suggesting that this compound could be developed into a potent antimicrobial agent .
Drug Development
The thiazole scaffold is widely recognized in drug discovery due to its ability to modulate biological activity. The compound's structure allows for modifications that can enhance its pharmacological profile. Researchers are investigating various derivatives for their efficacy in treating conditions such as infections and other diseases linked to bacterial resistance .
Case Study 1: Synthesis and Bioactivity Assessment
In a recent study, researchers synthesized several N,N-disubstituted aminothiazole derivatives, including this compound. The synthesis involved multiple steps including condensation reactions and bioassays to evaluate antibacterial activity. The findings highlighted the potential of these compounds as candidates for further development in medicinal applications .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of thiazole derivatives. By modifying the substituents on the thiazole ring, researchers were able to identify specific structural features that enhanced antibacterial potency. This study underscores the importance of chemical modifications in optimizing drug candidates derived from thiazole structures .
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Known for its antimicrobial properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiamine (Vitamin B1): Essential nutrient with a thiazole ring in its structure
Uniqueness
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid, also known as (2R)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10N2O2S
- Molecular Weight : 186.23 g/mol
- CAS Number : 1568010-11-6
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties against various bacterial and fungal strains.
Antibacterial Activity
The compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against different strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest that the compound has a broad spectrum of activity against various pathogens, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrates antifungal activity, particularly against Candida albicans and Fusarium oxysporum:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The antifungal efficacy indicates that the compound could be useful in treating fungal infections as well .
The mechanisms underlying the antimicrobial activity of this compound involve several pathways:
- Inhibition of Protein Synthesis : The compound has been shown to interfere with the synthesis of essential proteins in bacteria, leading to cell death.
- Disruption of Cell Membrane Integrity : It may affect the integrity of bacterial cell membranes, causing leakage of cellular contents.
- Inhibition of Nucleic Acid Synthesis : Some studies suggest that it can inhibit nucleic acid synthesis pathways, further contributing to its antimicrobial effects .
Case Studies
Several case studies have documented the effectiveness of this compound in various applications:
- Study on Antiviral Properties : A study demonstrated that derivatives containing a β-amino acid moiety exhibited higher antiviral activities against Tobacco Mosaic Virus (TMV), suggesting potential applications in virology .
- Comparative Analysis with Commercial Agents : In comparative studies, the compound showed comparable or superior efficacy to existing commercial agents at certain concentrations, highlighting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid and its derivatives?
- Methodological Answer : The compound and its derivatives are synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of thiourea derivatives with α-halocarbonyl compounds. For example, reacting thioureido acids with chloroacetone or brominated ketones under reflux in acetone yields thiazole-containing products . Modifications include condensation with aromatic aldehydes (e.g., thiophen-2-ylmethylene) or bromine-mediated dibromination to introduce diverse substituents . Key steps include purification via recrystallization (methanol or ethanol) and validation by elemental analysis (±0.3% tolerance) .
Q. How are spectroscopic techniques employed to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals based on coupling constants (e.g., δ ~6.10–7.86 ppm for aromatic protons, δ ~170–176 ppm for carbonyl carbons). Overlapping signals in crowded regions (e.g., δ 2.1–4.5 ppm for CH2/CH3 groups) require 2D NMR (COSY, HSQC) for resolution .
- IR Spectroscopy : Confirm functional groups via peaks at ~1715 cm⁻¹ (C=O stretching) and ~3450 cm⁻¹ (O-H/N-H stretching) .
- Elemental Analysis : Validate purity by matching calculated vs. experimental C/H/N/S percentages (e.g., C: 62.04% vs. 62.10% for C15H18N2O2S) .
Advanced Research Questions
Q. What strategies optimize the synthesis of derivatives to improve yield and purity?
- Methodological Answer :
- Reagent Stoichiometry : Use 1.2–1.5 equivalents of α-halocarbonyl reagents (e.g., 3-chloropentane-2,4-dione) to drive the reaction to completion .
- Solvent and Temperature : Reflux in dry acetone (4–6 h) enhances cyclization efficiency. For acid-sensitive intermediates, replace acetic acid with sodium acetate buffer to control pH .
- Purification : Sequential washing (water → diethyl ether) removes unreacted aldehydes. Recrystallization from methanol/ethanol minimizes byproduct contamination .
Q. How do structural modifications (e.g., halogenation, aromatic substitutions) influence bioactivity?
- Methodological Answer :
- Halogenation : Introducing bromine at the thiazole 5-position (e.g., compound 12 in ) increases antimicrobial potency by enhancing electrophilicity and membrane permeability .
- Aromatic Substituents : Electron-withdrawing groups (e.g., 4-Fluorophenyl in compound 25 ) improve binding to bacterial enoyl-ACP reductase, as shown in MIC assays against S. aureus (MIC = 8–16 µg/mL) .
- SAR Studies : Compare logP values (calculated via HPLC) and bioactivity to establish hydrophobicity-activity relationships .
Q. How can researchers resolve contradictions in spectroscopic data interpretation?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to simplify splitting patterns for protons in crowded regions (e.g., NCH2 groups at δ ~4.50 ppm) .
- 2D NMR : HSQC correlations differentiate between CH3 (δ ~1.33 ppm) and aromatic CH (δ ~6.10 ppm) in derivatives like 21b .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., E/Z isomerism in hydrazone derivatives) .
Q. What computational methods predict the compound’s reactivity or protein interactions?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., M. tuberculosis enoyl reductase, PDB: 4TZK). Focus on hydrogen bonds between the carboxylic acid group and Arg158 .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for bromination or nucleophilic aromatic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
